molecular formula C12H11FO3S B13271302 4-Ethoxynaphthalene-1-sulfonyl fluoride

4-Ethoxynaphthalene-1-sulfonyl fluoride

Cat. No.: B13271302
M. Wt: 254.28 g/mol
InChI Key: HVPUYKXFXSQALE-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Fluorides as Electrophilic Hubs in Contemporary Organic Chemistry

Sulfonyl fluorides (R-SO₂F) have emerged as a "privileged" class of electrophilic functional groups, or "warheads," in chemical biology and drug discovery. rsc.orgrsc.org Their utility stems from a finely tuned balance of stability and reactivity. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit considerable stability in aqueous environments, a critical feature for biological applications. rsc.orgresearchgate.net

This stability is paired with a potent, context-dependent electrophilicity. The sulfur(VI) center can engage in a highly efficient and selective reaction known as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx), which has been recognized as a next-generation "click chemistry" transformation. nih.govresearchgate.netrsc.org This reaction allows for the reliable formation of robust covalent bonds with nucleophilic residues on biomolecules. eurekalert.org Sulfonyl fluorides are known to react with a range of amino acid side chains, including the nucleophilic groups of serine, threonine, lysine (B10760008), tyrosine, and histidine, making them versatile tools for covalently modifying proteins. rsc.orgtandfonline.com This targeted reactivity has positioned sulfonyl fluorides as indispensable hubs for designing covalent inhibitors, molecular probes for target identification, and functional materials. researchgate.netacs.org

The Naphthalene (B1677914) Core as a Versatile Scaffold in Chemical Science

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry and materials science. nih.govresearchgate.net Its rigid, planar structure and lipophilic nature make it an excellent scaffold for constructing molecules with diverse biological activities. Naphthalene derivatives are found in numerous natural products and synthetic drugs, demonstrating a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govekb.egijpsjournal.com

Several FDA-approved drugs, such as Naproxen, Terbinafine, and Bedaquiline, incorporate the naphthalene core, highlighting its importance as a building block in drug discovery. nih.govekb.eg The naphthalene scaffold's value also extends to materials science, where its electronic and photophysical properties are harnessed in the development of dyes, sensors, and components for molecular switching devices. nih.govacs.orgbohrium.com Its amenability to functionalization allows chemists to fine-tune the physicochemical and biological properties of its derivatives for a vast array of applications. lifechemicals.com

Positioning 4-Ethoxynaphthalene-1-sulfonyl Fluoride within the Landscape of Functionalized Naphthalene Derivatives

This compound is a specific example of a functionalized naphthalene derivative that marries the properties of the naphthalene scaffold with the reactive potential of the sulfonyl fluoride group. The core structure consists of a naphthalene ring system substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a sulfonyl fluoride group (-SO₂F) at the 1-position.

While direct, extensive research on this specific molecule is not widely published, its properties can be inferred from its components. The naphthalene core provides the structural foundation and lipophilicity, likely influencing its binding interactions with biological targets. The ethoxy group can modulate the electronic properties and solubility of the molecule. The sulfonyl fluoride group acts as the key reactive center, poised to form covalent bonds with biological nucleophiles. This positions the compound as a potential tool for applications where permanent modification of a target is desired, such as in the development of irreversible enzyme inhibitors or chemical biology probes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₁FO₂S
Molecular Weight254.28 g/mol
Core ScaffoldNaphthalene
Reactive GroupSulfonyl Fluoride (-SO₂F)
Other SubstituentEthoxy (-OCH₂CH₃)

Overview of Research Paradigms and Emerging Frontiers for this compound

The research potential for this compound lies primarily in the fields of covalent drug discovery and chemical biology. Given the reactivity profile of the sulfonyl fluoride warhead, this compound and its analogues are prime candidates for the design of targeted covalent inhibitors (TCIs). tandfonline.com A key advantage of sulfonyl fluorides is their ability to target nucleophilic amino acids beyond the commonly targeted cysteine, such as lysine and tyrosine, which are abundant in protein binding sites. acs.orgnih.govnih.gov

Key Research Frontiers:

Covalent Enzyme Inhibition: By incorporating the 4-ethoxynaphthalene scaffold into a ligand designed for a specific enzyme's active site, the sulfonyl fluoride group could be positioned to react with a nearby nucleophilic residue, leading to irreversible inhibition. This is a powerful strategy for achieving high potency and prolonged duration of action. nih.govbohrium.comacs.org

Chemical Probe Development: The molecule could be adapted into a chemical probe for activity-based protein profiling (ABPP). By adding a reporter tag (like an alkyne or azide (B81097) for click chemistry), researchers could use this compound to identify new biological targets or map the active sites of enzymes in complex biological systems. bohrium.com

Targeting Protein-Protein Interactions (PPIs): Covalent modification of one of the protein partners in a PPI can be an effective strategy for disrupting these challenging targets. A this compound-based molecule could be designed to bind at the interface of a PPI and covalently modify a lysine or tyrosine residue, thus preventing complex formation. bohrium.comacs.orgresearchgate.net

The future of research on compounds like this compound will likely involve its use as a starting point for library synthesis and screening against various disease-relevant protein targets. The combination of a well-established medicinal chemistry scaffold with a versatile covalent warhead provides a robust platform for innovative drug discovery and for deepening the understanding of biological processes.

Table 2: Key Amino Acid Residues Targeted by Sulfonyl Fluorides

Amino AcidNucleophilic GroupSignificance in Covalent Inhibition
Serine (Ser)Hydroxyl (-OH)Common target in the active sites of proteases and other hydrolases. rsc.orgrsc.org
Lysine (Lys)Amine (-NH₂)Abundant on protein surfaces and in binding pockets; targeting lysine expands the scope of covalent drug design. nih.govbohrium.com
Tyrosine (Tyr)Phenolic Hydroxyl (-OH)An important alternative nucleophile for covalent targeting, often found in kinase binding sites. nih.govbohrium.com
Threonine (Thr)Hydroxyl (-OH)Similar to serine, can act as a nucleophile in enzyme active sites. rsc.orgtandfonline.com
Histidine (His)Imidazole RingCan be targeted by sulfonyl fluorides, though the resulting adducts may be less stable. rsc.orgbohrium.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11FO3S

Molecular Weight

254.28 g/mol

IUPAC Name

4-ethoxynaphthalene-1-sulfonyl fluoride

InChI

InChI=1S/C12H11FO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3

InChI Key

HVPUYKXFXSQALE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for 4 Ethoxynaphthalene 1 Sulfonyl Fluoride and Its Precursors

Strategies for the Construction of Naphthalene-1-sulfonyl Fluoride (B91410) Scaffolds

The creation of the naphthalene-1-sulfonyl fluoride structure is central to obtaining the target compound. Modern synthetic chemistry offers a variety of powerful techniques, moving beyond traditional methods to include advanced catalytic processes that provide milder conditions and broader substrate compatibility.

Direct fluorosulfonylation involves the simultaneous introduction of both the sulfur dioxide group and the fluorine atom to an aryl precursor. This is often achieved through the reaction of an aryl radical or organometallic intermediate with a sulfur dioxide source and a fluoride source.

Transition-metal catalysis provides efficient pathways for forming aryl sulfonyl fluorides from readily available starting materials like aryl halides and diazonium salts. nih.gov

Palladium-catalyzed reactions have been developed for the fluorosulfonylation of aryl compounds. One notable method involves a one-pot, two-step procedure starting from aryl bromides. mdpi.com In this process, a palladium complex, such as PdCl₂(AmPhos)₂, catalyzes the coupling of the aryl bromide with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) to form an intermediate sulfinate, which is then converted to the sulfonyl fluoride. mdpi.com More recently, palladium catalysis has been employed for the fluorosulfonylation of aryl thianthrenium salts, establishing a route from various arenes. rsc.org

Copper-catalyzed methods have also been explored, particularly for the transformation of arenediazonium salts. These reactions offer a valuable alternative for synthesizing aryl sulfonyl fluorides.

Table 1: Example of a Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides

Starting MaterialCatalystSO₂ SourceKey ReagentsYieldReference
Aryl BromidesPdCl₂(AmPhos)₂DABSOEt₃N, iPrOHModerate to Excellent mdpi.com
Aryl Thianthrenium SaltsPd CatalystNot specifiedFluoride SourceExcellent rsc.org

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for generating aryl radicals from various precursors under gentle conditions. researchgate.net This approach enables the synthesis of structurally diverse aryl sulfonyl fluorides. nih.gov In a typical process, a photocatalyst absorbs visible light and engages in an electron transfer event with an aryl precursor, such as a diaryliodonium salt, to generate an aryl radical. nih.gov This radical is then trapped by a sulfur dioxide surrogate (e.g., DABSO), and the resulting sulfonyl radical is subsequently fluorinated using a fluoride source like potassium bifluoride (KHF₂). nih.govnih.gov This metal-free, three-component assembly is noted for its good yields and broad functional group tolerance, making it suitable for late-stage functionalization. nih.gov

Table 2: Overview of Photoredox-Catalyzed Fluorosulfonylation

Aryl Radical PrecursorPhotocatalystSO₂ SourceFluoride SourceKey FeaturesReference
Diaryliodonium SaltsOrganophotocatalystDABSOKHF₂Mild, metal-free conditions nih.gov
Dibenzothiophenium (DBT) saltsMetal-free photocatalystNot specifiedKHF₂Rapid synthesis, diverse substrates nih.gov

Electrochemical methods offer an environmentally benign alternative to traditional synthesis, avoiding the need for stoichiometric chemical oxidants. nih.govnih.gov Anodic oxidation has been successfully applied to the synthesis of sulfonyl fluorides through the oxidative coupling of thiols or disulfides with potassium fluoride (KF). nih.govacs.org This approach is valued for its mild reaction conditions and the use of inexpensive and safe reagents like KF. nih.govnih.gov The reaction is typically performed in an undivided cell using inexpensive graphite (B72142) and stainless steel electrodes. mdpi.com This electrochemical strategy has demonstrated a broad substrate scope, accommodating various aryl, heteroaryl, and alkyl thiols. nih.govnih.gov The development of flow chemistry protocols for this electrochemical synthesis has significantly reduced reaction times from hours to minutes. tue.nl

Organocatalysis presents a metal-free approach to chemical transformations. In the context of fluorosulfonylation, organocatalysis is often coupled with other techniques, such as photoredox catalysis. For instance, an organophotocatalytic method for synthesizing aryl sulfonyl fluorides from diaryliodonium salts has been reported. nih.gov In this system, an organic photocatalyst facilitates the generation of an aryl radical under visible light irradiation, which then participates in a radical sulfur dioxide insertion and fluorination cascade. nih.gov The electronic properties of the substituents on the diaryliodonium salt have been shown to significantly influence the reaction yields. nih.gov

A highly practical and common route to aryl sulfonyl fluorides, including 4-ethoxynaphthalene-1-sulfonyl fluoride, involves the modification of a pre-existing sulfur-containing group on the naphthalene (B1677914) ring. This approach leverages stable and often commercially available precursors.

The most traditional and direct method is the halogen exchange reaction of a corresponding sulfonyl chloride. For the target compound, the precursor 4-ethoxynaphthalene-1-sulfonyl chloride is known. bldpharm.com This conversion is typically achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). mdpi.comorganic-chemistry.org The efficiency of this exchange can often be improved by using a phase-transfer catalyst or a crown ether like 18-crown-6 (B118740) to enhance the nucleophilicity of the fluoride ion. mdpi.com

Another important class of precursors are sulfonic acids and their salts. nih.gov Modern methods allow for a one-pot conversion of these stable S(VI) compounds into sulfonyl fluorides, bypassing the need to isolate a sulfonyl chloride intermediate. rsc.orgnih.gov One strategy involves chlorination with cyanuric chloride, followed by a fluorine-chlorine exchange with KHF₂. researchgate.net Alternatively, direct deoxyfluorination of sulfonic acids or their salts can be accomplished using reagents like thionyl fluoride (SOF₂) or Xtalfluor-E®, which serve to both activate the sulfonic acid and provide the fluoride source. rsc.orgnih.govrsc.org

Thiols and disulfides can also be converted to sulfonyl fluorides through oxidative fluorination. rhhz.net This can be achieved electrochemically, as previously mentioned, or with chemical reagents. nih.gov The reagent Selectfluor™, for example, can function as both the oxidant and the fluorine source for converting disulfides into the corresponding sulfonyl fluorides. rhhz.net

Table 3: Summary of Conversion Methods from Sulfur-Containing Precursors

PrecursorMethodKey ReagentsReference
Sulfonyl ChloridesHalogen ExchangeKF, 18-crown-6 mdpi.com
Sulfonic Acids / SulfonatesOne-pot Chlorination/FluorinationCyanuric chloride, KHF₂ researchgate.net
Sulfonic Acids / SulfonatesDeoxyfluorinationThionyl fluoride or Xtalfluor-E® rsc.orgnih.gov
DisulfidesOxidative FluorinationSelectfluor™ rhhz.net
Thiols / DisulfidesElectrochemical OxidationKF, Graphite anode nih.govacs.org

The synthesis of this compound can be achieved through various established methodologies, primarily involving the formation of the sulfonyl fluoride moiety from different sulfur-containing precursors. These methods offer flexibility in terms of starting materials and reaction conditions.

Conversion from Sulfonyl Chlorides (e.g., using fluoride sources)

A prevalent and straightforward method for the synthesis of this compound is the halogen exchange reaction from its corresponding sulfonyl chloride precursor, 4-ethoxynaphthalene-1-sulfonyl chloride. This transformation is typically accomplished using a variety of fluoride sources. Common reagents include potassium fluoride (KF), often facilitated by a phase-transfer catalyst such as 18-crown-6 ether, which enhances the nucleophilicity of the fluoride ion in organic solvents like acetonitrile. nih.govmdpi.com Another effective fluorinating agent is potassium bifluoride (KHF2). mdpi.com

The general reaction involves the nucleophilic substitution of the chloride atom on the sulfonyl group by a fluoride ion. The choice of fluoride source and reaction conditions can be optimized to achieve high yields. For instance, the use of an aqueous solution of KF or KHF2 in a biphasic system with an organic solvent is a common approach. nih.gov

Table 1: Fluoride Sources for Conversion of Arylsulfonyl Chlorides

Fluoride Source Catalyst/Solvent System Key Features
Potassium Fluoride (KF) 18-crown-6 ether / Acetonitrile Simple, efficient, and proceeds at room temperature. nih.govmdpi.com
Potassium Bifluoride (KHF2) Acetonitrile or biphasic systems Inexpensive and effective for halogen exchange. mdpi.com

Synthesis from Sulfonamides (e.g., pyrylium (B1242799) salt activation, MgCl2, KF)

An alternative route to arylsulfonyl fluorides, including this compound, starts from the corresponding sulfonamide. A notable method involves the activation of the primary sulfonamide with a pyrylium salt, such as pyrylium tetrafluoroborate (B81430) (Pyry-BF4), in the presence of magnesium chloride (MgCl2) and potassium fluoride (KF). researchgate.net This one-pot procedure first converts the sulfonamide into a more reactive sulfonyl chloride intermediate, which then undergoes an in-situ conversion to the sulfonyl fluoride upon reaction with KF. researchgate.net This method is valued for its mild conditions and high chemoselectivity, making it suitable for complex molecules. researchgate.net

Derivatization from Sulfonic Acids and Sulfonates

This compound can also be prepared from 4-ethoxynaphthalene-1-sulfonic acid or its corresponding sulfonate salts. A one-pot, two-step procedure has been developed for this transformation. nih.govmdpi.com In the first step, the sulfonic acid or sulfonate is converted to the sulfonyl chloride intermediate using a chlorinating agent like cyanuric chloride, often in the presence of a catalyst such as tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC). nih.govmdpi.com Subsequently, a fluoride source, typically KHF2, is added to the reaction mixture to perform the chlorine-fluorine exchange, yielding the desired sulfonyl fluoride. nih.govmdpi.com

More direct deoxyfluorination strategies have also been explored, using reagents that both activate the sulfonic acid and provide the fluoride ion. nih.gov

Table 2: Reagents for Conversion of Sulfonic Acids/Sulfonates

Reagent System Precursor Description
Cyanuric chloride, KHF2 Sulfonic Acid/Sulfonate A one-pot, two-step process involving in-situ formation of the sulfonyl chloride followed by fluorination. nih.govmdpi.com
Thionyl fluoride (SOF2) Sulfonic Acid Salts A direct deoxyfluorination method. nih.gov

Generation from Sulfonyl Hydrazides and Sulfinates

While less common, arylsulfonyl fluorides can be generated from sulfonyl hydrazides and sulfinates. For instance, sulfonyl hydrazides can be converted to sulfonyl fluorides using a fluorinating agent like Selectfluor® in water, a method noted for its environmental friendliness as it avoids the use of catalysts or additives. nih.gov Sodium arylsulfinates can also serve as precursors under similar conditions. nih.gov

Electrochemical Oxidation of Thiols for S-F Bond Formation

A modern and environmentally benign approach to the synthesis of sulfonyl fluorides involves the electrochemical oxidative coupling of thiols. This method utilizes a corresponding thiol precursor to this compound, in combination with an inexpensive and safe fluoride source like potassium fluoride (KF). The reaction is conducted in an undivided electrochemical cell, often with graphite and stainless-steel electrodes, and avoids the need for chemical oxidants. This technique is recognized for its mild reaction conditions and broad substrate scope.

Direct C-SO2F Bond Formation Strategies

Direct methods for the formation of a C-SO2F bond on an aromatic ring represent an elegant and efficient synthetic strategy, particularly for late-stage functionalization. While specific examples for 4-ethoxynaphthalene are not detailed in the provided context, general methodologies for the direct fluorosulfonylation of arenes have been developed. These can include reactions involving aryl halides, arynes, Grignard reagents, and aryldiazonium salts as starting materials. mdpi.com For example, palladium-catalyzed reactions of aryl halides with a sulfur dioxide source and a fluoride source can lead to the formation of arylsulfonyl fluorides. mdpi.com

Regioselective Functionalization of the Naphthalene Ring System

The synthesis of this compound inherently relies on the regioselective functionalization of the naphthalene ring. The substitution pattern of naphthalene is influenced by the directing effects of existing substituents. In the case of a precursor like 1-ethoxynaphthalene (B1581650), electrophilic substitution reactions, such as sulfonation, would be directed by the ethoxy group. The ethoxy group is an activating, ortho-, para-directing group. Therefore, sulfonation of 1-ethoxynaphthalene would be expected to yield a mixture of 2- and 4-sulfonated products. The formation of the 4-substituted isomer is sterically less hindered than the 2-position, which is adjacent to the ethoxy group.

Controlling the regioselectivity of such reactions is crucial for the efficient synthesis of the desired 4-substituted-1-sulfonyl fluoride. Traditional electrophilic aromatic substitution can sometimes be challenging to control. Modern methods involving directed C-H activation strategies have become increasingly important for the precise functionalization of naphthalene derivatives. These techniques often employ a directing group to guide a metal catalyst to a specific C-H bond for functionalization.

Regioselective Functionalization of the Naphthalene Ring System

Introduction of the Ethoxy Group at the C-4 Position

The foundational step in the synthesis of the target compound is the formation of an ether linkage at the C-4 position of a suitable naphthalene precursor. The Williamson ether synthesis is a classic and highly effective method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.

A common starting material for this pathway is 1,4-dihydroxynaphthalene (B165239). This precursor can be synthesized through methods such as the reduction of 1,4-naphthoquinone. chemicalbook.com To achieve selective mono-etherification at the C-4 position, one of the hydroxyl groups must be either protected or the reaction conditions carefully controlled to favor the mono-alkylation product over the di-alkylation byproduct.

The reaction proceeds by deprotonating 1,4-dihydroxynaphthalene with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic sodium or potassium naphthoxide salt. This intermediate then reacts with an ethylating agent like ethyl bromide, ethyl iodide, or diethyl sulfate (B86663). The alkoxide attacks the electrophilic carbon of the ethyl group, displacing the halide or sulfate leaving group to form the C-O ether bond. wikipedia.orgfrancis-press.com

Table 1: Reagents for Williamson Ether Synthesis of 4-Ethoxynaphthol

Component Example Reagents Role
Naphthalene Precursor 1,4-Dihydroxynaphthalene Aromatic core with hydroxyl group
Base Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃) Deprotonates the hydroxyl group to form a nucleophilic alkoxide
Ethylating Agent Ethyl bromide (CH₃CH₂Br), Diethyl sulfate ((CH₃CH₂)₂SO₄) Provides the ethyl group for ether formation

| Solvent | Ethanol, Acetone, Dimethylformamide (DMF) | Provides a medium for the reaction |

An alternative precursor is 4-hydroxynaphthalene-1-sulfonic acid. solubilityofthings.com Etherification of the hydroxyl group would be performed prior to converting the sulfonic acid group into the desired sulfonyl fluoride. The high polarity of the sulfonic acid group makes this substrate highly soluble in water, which can influence the choice of solvent and reaction conditions. solubilityofthings.com

Directed Sulfonylation at the C-1 Position

With the ethoxy group in place, the next critical step is the introduction of a sulfonyl group at the C-1 position. This is achieved through an electrophilic aromatic substitution reaction. The pre-existing C-4 ethoxy group, being an electron-donating group, is a powerful ortho-, para- director. Since the C-4 position is occupied, it directs incoming electrophiles primarily to the C-1 (para) and C-5 (ortho) positions. Steric hindrance generally favors substitution at the more accessible C-1 position.

Chlorosulfonation, using chlorosulfonic acid (ClSO₃H), is a direct and common method to introduce the sulfonyl chloride group (-SO₂Cl). The reaction of 1-ethoxynaphthalene with chlorosulfonic acid leads to the formation of 4-ethoxynaphthalene-1-sulfonyl chloride. chemscene.combldpharm.comuni.lu This intermediate is a direct precursor to the final sulfonyl fluoride.

Alternatively, sulfonation can be achieved using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. numberanalytics.comchemistrysteps.com This introduces a sulfonic acid group (-SO₃H), which must then be converted to the sulfonyl fluoride in subsequent steps. The direct use of chlorosulfonic acid is often more efficient as it yields the more reactive sulfonyl chloride intermediate.

The final conversion of the sulfonyl chloride to a sulfonyl fluoride is a halogen exchange (halex) reaction. nih.gov This is typically accomplished using a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂). rhhz.netmdpi.com The reaction involves the nucleophilic attack of the fluoride ion on the sulfur atom of the sulfonyl chloride, displacing the chloride ion. Phase-transfer catalysts, such as 18-crown-6 or various aminophosphonium salts, can be employed to enhance the reaction rate and yield by improving the solubility and availability of the fluoride nucleophile in organic solvents. mdpi.comgoogle.comgoogle.com

Table 2: Common Fluorinating Agents for Sulfonyl Chlorides

Reagent Formula Typical Conditions Notes
Potassium Fluoride KF Acetonitrile, often with a phase-transfer catalyst (e.g., 18-crown-6) A standard, cost-effective fluorinating agent. rhhz.net
Potassium Bifluoride KHF₂ Saturated aqueous solution ("on-water" method) or organic solvents Effective and readily available; the "on-water" method is noted for its simplicity. nih.govresearchgate.net

| Thionyl Fluoride | SOF₂ | N,N-Dimethylformamide (DMF) | Highly effective for converting sulfonic acids directly to sulfonyl fluorides. rsc.org |

Multistep Synthetic Pathways and Route Optimization for this compound

A complete and optimized synthetic route to this compound requires careful sequencing of the etherification and sulfonylation steps. The most logical pathway begins with the functionalization of the naphthalene core, followed by the introduction and conversion of the sulfur-containing group.

Proposed Synthetic Pathway:

Preparation of Precursor: The synthesis starts with a suitable precursor like 1,4-dihydroxynaphthalene.

Mono-etherification: 1,4-dihydroxynaphthalene is reacted with an ethylating agent under basic conditions. Route optimization at this stage focuses on maximizing the yield of the mono-etherified product, 4-ethoxy-1-naphthol, by controlling stoichiometry and reaction time to minimize the formation of 1,4-diethoxynaphthalene.

Chlorosulfonation: The resulting 4-ethoxy-1-naphthol is then subjected to chlorosulfonation. The hydroxyl group is a stronger activating group than the ethoxy group, which would further enhance the regioselectivity of the sulfonation at the C-1 position. However, direct chlorosulfonation of a phenol (B47542) can lead to side reactions. A more robust route involves the etherification of 1-ethoxynaphthalene, followed by directed chlorosulfonation.

Halogen Exchange (Halex): The intermediate, 4-ethoxynaphthalene-1-sulfonyl chloride, is isolated and then converted to the final product, this compound. Optimization of this step involves selecting the appropriate fluorinating agent and catalyst system to ensure a high conversion rate and simplify purification. An "on-water" method using KHF₂ is an efficient and environmentally conscious option. nih.gov

Scale-Up Considerations and Process Chemistry for Naphthalene Sulfonyl Fluorides

Transitioning the synthesis of naphthalene sulfonyl fluorides from laboratory scale to industrial production introduces significant challenges related to safety, cost, and environmental impact.

Sulfonation Process Control: Sulfonation reactions are notoriously rapid and highly exothermic, which can lead to the formation of black char byproducts if not properly controlled. chemithon.com On a large scale, efficient heat management is critical. Industrial sulfonation often uses continuous reactors, such as falling film reactors, where a thin film of the organic feedstock is contacted with a stream of diluted sulfur trioxide gas. chemithon.com This setup provides excellent heat and mass transfer, allowing for tight control over the reaction temperature and minimizing side reactions and viscosity increases. chemithon.com

Handling of Reagents: The reagents used in the synthesis require specialized handling.

Sulfonating Agents: Oleum and chlorosulfonic acid are highly corrosive and require specialized glass-lined or stainless steel reactors. chemithon.com Using gaseous SO₃ diluted with dry air is a common industrial practice that offers rapid, stoichiometric reactions but demands precise process control to prevent side reactions. chemithon.com

Fluorinating Agents: Alkali metal fluorides like KF and KHF₂ are corrosive, particularly in the presence of moisture at elevated temperatures, which can damage standard glass-lined reactors. acs.org The use of specialized alloys and careful control of water content are necessary.

Process Optimization and Sustainability: For large-scale production, route efficiency is paramount. One-pot procedures that combine sulfonylation and fluorination steps are highly desirable as they reduce waste and eliminate the need to isolate potentially unstable sulfonyl chloride intermediates. mdpi.comrsc.org The development of greener protocols, such as using stable and readily available thiols or disulfides as starting materials or employing electrochemical methods, offers a more sustainable approach by avoiding harsh oxidants and chlorinating agents. acs.orgnih.gov Furthermore, the use of continuous flow chemistry is becoming increasingly relevant for the synthesis of sulfonyl fluorides, as it can enhance safety, reduce reaction times, and facilitate automation and process optimization.

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Reactivity Profiles and Mechanistic Investigations of 4 Ethoxynaphthalene 1 Sulfonyl Fluoride

Reactions with Diverse Nucleophiles

Reactions with Hydroxyl-Containing Species (e.g., Alcoholysis to Sulfonate Esters)

The reaction of 4-ethoxynaphthalene-1-sulfonyl fluoride (B91410) with hydroxyl-containing compounds, such as alcohols and phenols, is a key transformation that results in the formation of sulfonate esters. This process, often referred to as alcoholysis, typically requires activation to proceed efficiently due to the inherent stability of the sulfonyl fluoride group.

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction provides a robust method for this transformation. While traditional SuFEx reactions often involve aryl silyl (B83357) ethers, direct reactions with alcohols and phenols can be achieved, particularly with base catalysis. For instance, cesium carbonate (Cs₂CO₃) has been shown to facilitate the SuFEx reaction between a sulfonyl fluoride and a phenol (B47542), presumably by forming the more nucleophilic phenolate (B1203915) species. nih.gov Similarly, primary hydroxy groups react readily with sulfonyl fluorides in the presence of nucleophilic bases like 4-dialkylaminopyridines to yield the corresponding sulfonate esters in high yields. researchgate.net

Notably, these reactions can be performed under aqueous conditions. Studies have shown that perfluoroalkanesulfonyl fluorides react preferentially with fluorinated alcohols in the presence of an aqueous base to give high yields of the corresponding sulfonate esters. google.com This demonstrates a significant resistance to hydrolysis of both the starting sulfonyl fluoride and the resulting sulfonate ester product under the basic reaction conditions. google.com

The general scheme for the alcoholysis is as follows:

Reactants: 4-Ethoxynaphthalene-1-sulfonyl fluoride + Alcohol/Phenol (R-OH)

Conditions: Base catalyst (e.g., Cs₂CO₃, 4-dialkylaminopyridine)

Product: 4-Ethoxynaphthalene-1-sulfonate ester (Ar-SO₂-OR) + Fluoride salt

This reactivity allows for the stable sulfonyl fluoride moiety to be converted into a sulfonate ester, a common functional group in organic synthesis and medicinal chemistry.

Engaging Carbon Nucleophiles in SuFEx Transformations

A significant advancement in SuFEx chemistry is the ability to form carbon-sulfur bonds by reacting aryl sulfonyl fluorides with carbon-based nucleophiles. rsc.org This allows for the synthesis of aryl alkyl sulfones, an important structural motif in drug discovery. rsc.org this compound can participate in these transformations, coupling with a diverse range of alkyl carbon pronucleophiles. rsc.org

The reaction proceeds under mild conditions, often at room temperature, and demonstrates broad functional group tolerance. rsc.org This method provides a general and efficient pathway for C-S bond formation via the SuFEx mechanism. rsc.org

The scope of carbon pronucleophiles that can be successfully employed in this transformation is extensive, as detailed in the table below.

Pronucleophile ClassExample
EstersAlkyl malonates
AmidesCyanoacetamides
HeteroarenesIndoles
NitrilesMalononitrile
SulfonesPhenylsulfonylacetonitrile
SulfoxidesPhenylsulfinylacetonitrile
SulfonamidesN-Tosylacetonitrile

This table summarizes the diverse classes of carbon pronucleophiles suitable for SuFEx reactions with aryl sulfonyl fluorides. Data sourced from rsc.org.

This transformation is valuable for late-stage functionalization, allowing for the derivatization of complex molecules containing a sulfonyl fluoride handle. rsc.org

Interaction with Heteroatom-Containing Nucleophiles (N, O, S, C)

The sulfonyl fluoride group is a versatile electrophile that reacts with a wide array of heteroatom-containing nucleophiles. This reactivity is central to its utility as a "clickable" functional group in SuFEx chemistry. sigmaaldrich.com The interaction of this compound with various nucleophiles leads to the formation of stable covalent linkages.

The reactivity spans nucleophiles centered on nitrogen, oxygen, sulfur, and carbon:

Nitrogen Nucleophiles: Primary and secondary amines react to form stable sulfonamides. This reaction is fundamental in organic synthesis and has been extensively studied. The course of the reaction can be controlled by the deprotonation state of the amine; amine anions favor substitution at the sulfonyl group. researchgate.netresearchgate.net

Oxygen Nucleophiles: As discussed in section 3.2.2, alcohols and phenols react to form sulfonate esters. nih.govresearchgate.net This reactivity extends to other oxygen nucleophiles, such as the side chains of tyrosine and serine residues in proteins. nih.gov

Sulfur Nucleophiles: While the sulfonyl fluoride group is generally stable towards thiols, reactions can occur under specific conditions to form thiosulfonates. nih.gov However, compared to other nucleophiles, reactivity with thiols is often slower. nih.gov

Carbon Nucleophiles: As detailed in section 3.2.3, a variety of carbon pronucleophiles can engage in SuFEx reactions to form sulfones. rsc.org

The following table summarizes the products formed from the reaction of this compound with different classes of nucleophiles.

Nucleophile TypeExample NucleophileProduct Class
Nitrogen (N)Primary/Secondary Amine (R₂NH)Sulfonamide (Ar-SO₂-NR₂)
Oxygen (O)Alcohol/Phenol (R-OH)Sulfonate Ester (Ar-SO₂-OR)
Sulfur (S)Thiol (R-SH)Thiosulfonate (Ar-SO₂-SR)
Carbon (C)Carbon Pronucleophile (e.g., R-CH₂-CN)Sulfone (Ar-SO₂-CH(R)-CN)

This table illustrates the versatility of the sulfonyl fluoride moiety in reacting with various heteroatom nucleophiles. Data sourced from researchgate.netrsc.orgsigmaaldrich.comresearchgate.net.

Stability and Reactivity Relationship of this compound

The utility of sulfonyl fluorides in click chemistry is rooted in a unique balance between high stability under many conditions and potent, specific reactivity with nucleophiles. nih.govsigmaaldrich.com

Resistance to Reduction and Hydrolysis

A defining feature of the sulfonyl fluoride group is its exceptional stability, particularly its resistance to reduction and hydrolysis. uva.nl

Resistance to Reduction: Unlike sulfonyl chlorides, where the S(VI)-Cl bond is susceptible to reductive collapse to S(IV) species, the S(VI)-F bond is robust. nih.govresearchgate.net Cleavage of the sulfonyl fluoride bond is heterolytic, making the group resistant to reduction. sigmaaldrich.com This ensures that nucleophilic substitution at the sulfur atom is the exclusive reaction pathway. sigmaaldrich.comresearchgate.net

Resistance to Hydrolysis: this compound exhibits remarkable stability in aqueous environments. Sulfonyl fluorides are generally stable under physiological aqueous conditions (pH 7.2). nih.gov Comprehensive profiling of various aryl sulfonyl fluorides has shown that many possess aqueous half-lives of several hours even at pH 8, making them suitable for applications in chemical biology. nih.gov This stability allows reactions to be performed in aqueous base, where the sulfonyl fluoride preferentially reacts with a target nucleophile over hydrolysis. google.com

Thermodynamic Stability and Kinetic Control in Reactions

The S-F bond in sulfonyl fluorides is thermodynamically stable, contributing to the compound's bench-top stability and inertness under many conditions. sigmaaldrich.com For example, sulfonyl fluorides have shown no reactivity even in refluxing aniline, highlighting their stability towards nucleophilic substitution without appropriate activation. sigmaaldrich.com

However, this stability is paired with kinetically accessible reactivity. Under the right conditions, such as with base catalysis or in the proximity of a protein binding site, the sulfur atom becomes a potent electrophilic center. nih.gov Reactions are fast and highly chemoselective, producing only sulfonylation products. sigmaaldrich.com This contrasts with sulfonyl chlorides, which can undergo side reactions. The combination of thermodynamic stability (allowing for storage and handling) and kinetic reactivity (allowing for controlled, specific reactions) is a cornerstone of SuFEx chemistry. sigmaaldrich.com

Investigating Reaction Kinetics and Thermodynamics

Direct kinetic and thermodynamic data for this compound are not broadly published. However, studies on analogous aryl sulfonyl fluorides provide significant insight into the kinetic behavior of this class of compounds, particularly concerning their stability and reactivity in aqueous media.

The kinetics of hydrolysis for a panel of aryl sulfonyl fluorides have been investigated to assess their suitability as chemical probes. The aqueous half-life (t₁₂) is a critical parameter, and studies show it is highly dependent on the electronic properties of the aryl substituent and the pH of the medium.

The table below presents representative data on the hydrolytic stability of various substituted aryl sulfonyl fluorides at different pH values.

Aryl Sulfonyl Fluoride SubstituentHalf-life (t₁₂) at pH 7 (hours)Half-life (t₁₂) at pH 8 (hours)
4-Acetamido> 10090
4-Methoxy> 10068
4-Methyl> 10047
Unsubstituted Phenyl6010
4-Chloro274

This table shows representative aqueous half-life data for a panel of aryl sulfonyl fluorides, demonstrating the influence of substituents and pH on kinetic stability. Data sourced from nih.gov.

These kinetic studies highlight that sulfonyl fluorides like this compound, which contains an electron-donating ethoxy group, are expected to have excellent hydrolytic stability, particularly at neutral pH. This kinetic stability allows them to persist in aqueous biological systems long enough to react with their intended targets. nih.gov

Analytical and Spectroscopic Characterization Methodologies for 4 Ethoxynaphthalene 1 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Ethoxynaphthalene-1-sulfonyl fluoride (B91410), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for a comprehensive analysis.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is the most common NMR technique and provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of 4-Ethoxynaphthalene-1-sulfonyl fluoride, distinct signals are expected for the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the ethoxy group.

The aromatic region would display a complex pattern of signals corresponding to the six protons on the substituted naphthalene core. The electron-withdrawing sulfonyl fluoride group and the electron-donating ethoxy group significantly influence the chemical shifts of these protons. The proton at the C2 position is expected to be a doublet, coupling with the proton at C3. The proton at C8, being in the peri position to the bulky sulfonyl fluoride group, is anticipated to be significantly deshielded and appear at a characteristically downfield chemical shift.

The ethoxy group will present two distinct signals: a quartet for the methylene (B1212753) (-CH2-) protons, which are coupled to the three protons of the adjacent methyl group, and a triplet for the methyl (-CH3) protons, coupled to the two methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data is predicted based on structure-property relationships and data for analogous compounds. Actual experimental values may vary.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Naphthalene-H88.5 - 8.7Doublet (d)7.5 - 8.5
Naphthalene-H58.2 - 8.4Doublet (d)8.0 - 9.0
Naphthalene-H28.0 - 8.2Doublet (d)9.0 - 9.5
Naphthalene-H67.6 - 7.8Triplet (t)7.0 - 8.0
Naphthalene-H77.5 - 7.7Triplet (t)7.0 - 8.0
Naphthalene-H37.0 - 7.2Doublet (d)9.0 - 9.5
-OCH₂CH₃4.2 - 4.4Quartet (q)6.5 - 7.5
-OCH₂CH₃1.4 - 1.6Triplet (t)6.5 - 7.5

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, twelve distinct signals are expected, corresponding to the ten carbon atoms of the naphthalene ring and the two carbons of the ethoxy group.

The chemical shifts of the naphthalene carbons are influenced by the substituents. The carbon atom directly attached to the sulfonyl fluoride group (C1) and the carbon bearing the ethoxy group (C4) would have characteristic chemical shifts. Due to the presence of the fluorine atom, the signal for the C1 carbon may appear as a doublet due to carbon-fluorine coupling (¹JCF). Similarly, smaller couplings to other nearby carbons (²JCF, ³JCF) might be observed, which can complicate the spectrum but also provide valuable structural information. magritek.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data is predicted based on structure-property relationships and data for analogous compounds. Actual experimental values may vary.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Naphthalene-C4158 - 162
Naphthalene-C1135 - 139 (d, ¹JCF)
Naphthalene-C8a130 - 134
Naphthalene-C5128 - 131
Naphthalene-C8127 - 130
Naphthalene-C6126 - 129
Naphthalene-C4a125 - 128
Naphthalene-C7123 - 126
Naphthalene-C2120 - 123
Naphthalene-C3104 - 108
-OCH₂CH₃63 - 67
-OCH₂CH₃14 - 16

Fluorine NMR (¹⁹F NMR) for Direct Fluorine Environment Assessment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making this technique particularly powerful. nih.govnih.gov The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which often leads to simpler spectra with less signal overlap. diva-portal.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the one fluorine atom in the sulfonyl fluoride (-SO₂F) group. The chemical shift of this signal is characteristic of sulfonyl fluorides and typically appears in a specific region of the spectrum, referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). ucsb.edursc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (Note: Data is predicted based on structure-property relationships and data for analogous compounds. Actual experimental values may vary.)

Fluorine Assignment Predicted Chemical Shift (δ, ppm vs CFCl₃) Predicted Multiplicity
-SO₂F+40 to +70Singlet (s)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons (e.g., H2 with H3, H5 with H6, H6 with H7, and H7 with H8). It would also confirm the connectivity within the ethoxy group by showing a cross-peak between the -OCH₂- quartet and the -CH₃ triplet.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbon atoms they are directly attached to. The HMQC/HSQC spectrum would show cross-peaks linking each proton signal to its corresponding carbon signal. For example, the signal for the -OCH₂- protons would correlate with the signal for the -OCH₂- carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for establishing longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connections across quaternary (non-protonated) carbons. For instance, the -OCH₂- protons would show HMBC correlations to the C4 carbon of the naphthalene ring, confirming the position of the ethoxy group. Protons on the naphthalene ring (e.g., H2 and H8) would show correlations to the C1 carbon, confirming the position of the sulfonyl fluoride group.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound, HRMS would be used to confirm its elemental composition (C₁₂H₁₁FO₃S). The experimentally measured mass of the molecular ion ([M]⁺ or [M+H]⁺) would be compared to the theoretically calculated mass, with a very small mass error providing strong evidence for the correct formula.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]⁺C₁₂H₁₁FO₃S254.0413
[M+H]⁺C₁₂H₁₂FO₃S⁺255.0491
[M+Na]⁺C₁₂H₁₁FNaO₃S⁺277.0310

An article on the analytical and spectroscopic characterization of this compound cannot be generated at this time. A thorough search for detailed research findings and specific data for this compound has revealed that no experimental or theoretical data is publicly available for the requested analytical methodologies.

Specifically, there is no available information on:

Tandem Mass Spectrometry (MS/MS) fragmentation analysis.

Infrared (IR) Spectroscopy for its functional group identification.

UV/Vis Absorption and Fluorescence Spectroscopy to determine its electronic structure.

X-ray Crystallography data to define its solid-state structure.

While general principles of these analytical techniques and data for structurally related but distinct compounds—such as 4-ethoxynaphthalene-1-sulfonyl chloride, 1-ethoxynaphthalene (B1581650), and other naphthalene derivatives—are available, this information is not directly applicable to this compound. Providing an analysis based on these related compounds would be speculative and would not meet the requirements for scientifically accurate and specific information as requested. Without source data for the exact compound, generating the required detailed article and data tables is not possible.

Computational and Theoretical Studies of 4 Ethoxynaphthalene 1 Sulfonyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 4-Ethoxynaphthalene-1-sulfonyl fluoride (B91410), these calculations can provide deep insights into its electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 4-Ethoxynaphthalene-1-sulfonyl fluoride is fundamentally governed by the interplay between the π-system of the naphthalene (B1677914) ring, the electron-donating ethoxy group, and the electron-withdrawing sulfonyl fluoride group. Molecular orbital (MO) theory helps in visualizing the distribution of electrons within the molecule and identifying the orbitals crucial for its chemical behavior.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

HOMO: For this compound, the HOMO is expected to be predominantly localized on the electron-rich naphthalene ring, with significant contributions from the oxygen atom of the ethoxy group. This is because the ethoxy group, being an electron-donating group, increases the electron density of the aromatic system.

LUMO: Conversely, the LUMO is anticipated to be centered on the sulfonyl fluoride group and the adjacent carbon atom of the naphthalene ring. The strongly electronegative fluorine and oxygen atoms of the sulfonyl group pull electron density towards this part of the molecule, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electron Density Distribution and Electrostatic Potential: Calculations of the electron density distribution would likely show a high electron density around the oxygen and fluorine atoms, as well as on the naphthalene ring, particularly at positions ortho and para to the ethoxy group. The electrostatic potential map would reveal electron-rich (negative potential) regions associated with the oxygen of the ethoxy group and the fluorine atom, while the sulfur atom of the sulfonyl fluoride group would be an electron-deficient (positive potential) site.

Molecular OrbitalExpected LocalizationImplication
HOMONaphthalene ring and ethoxy groupSite of electrophilic attack
LUMOSulfonyl fluoride groupSite of nucleophilic attack

Reaction Mechanism Elucidation (e.g., Transition State Analysis)

Quantum chemical calculations are a powerful tool for elucidating reaction mechanisms at a molecular level. For this compound, a key area of interest is its reactivity towards nucleophiles, a characteristic feature of sulfonyl fluorides.

Nucleophilic Aromatic Substitution (SNAr): While the sulfonyl fluoride group is generally stable, it can undergo nucleophilic substitution. Computational studies on similar aryl sulfonyl fluorides can help in modeling the reaction pathway of this compound with various nucleophiles. This involves:

Locating Transition States: Identifying the transition state structure for the nucleophilic attack on the sulfur atom is crucial. The geometry and energy of the transition state determine the activation energy and, consequently, the reaction rate.

Formation of Meisenheimer-like Intermediates: The reaction may proceed through a high-energy intermediate, analogous to a Meisenheimer complex in SNAr reactions, where the nucleophile has added to the sulfur atom.

SuFEx (Sulfur(VI) Fluoride Exchange) Click Chemistry: Aryl sulfonyl fluorides are prominent reagents in SuFEx click chemistry. Computational studies can model the mechanism of these reactions, which typically involve the activation of the S-F bond by a base or a catalyst. Transition state analysis would be employed to understand the energetics of the fluoride displacement by a nucleophile.

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the characterization of this compound.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can predict the 1H, 13C, and 19F NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This would show characteristic peaks for the S=O stretching (symmetric and asymmetric), S-F stretching, and various vibrations of the naphthalene ring and the ethoxy group.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The spectrum of this compound is expected to show absorptions characteristic of the substituted naphthalene chromophore.

Spectroscopic TechniquePredicted Feature
1H NMRSignals for aromatic, ethoxy protons
13C NMRSignals for naphthalene and ethoxy carbons
19F NMRA singlet for the fluorine atom
IRStrong absorptions for S=O and S-F stretching
UV-VisAbsorption bands related to π-π* transitions of the naphthalene system

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Flexibility

While the naphthalene ring system is rigid, the ethoxy and sulfonyl fluoride groups have rotational freedom. MD simulations can explore the conformational landscape of this compound.

Torsional Angles: The key flexible parts of the molecule are the C-O-C-C dihedral angle of the ethoxy group and the C-S bond of the sulfonyl fluoride group. MD simulations can reveal the preferred rotational conformations (rotamers) and the energy barriers between them.

Influence of Solvent: The conformational preferences can be influenced by the solvent. MD simulations in different solvent environments (e.g., water, organic solvents) can show how intermolecular interactions affect the molecule's shape.

Intermolecular Interactions (e.g., with Biological Targets)

Aryl sulfonyl fluorides are known to act as covalent inhibitors of certain enzymes by reacting with nucleophilic residues like serine, threonine, or lysine (B10760008). MD simulations are invaluable for studying the non-covalent binding and subsequent covalent modification of biological targets.

Binding Pose and Affinity: MD simulations can be used to dock this compound into the active site of a target protein. The simulations can then be run to assess the stability of the binding pose and to estimate the binding free energy.

Covalent Docking: Specialized MD techniques can model the formation of the covalent bond between the sulfur atom of the sulfonyl fluoride and a nucleophilic residue of the protein. This provides a detailed picture of the inhibition mechanism at the atomic level.

Solvation and Desolvation: The process of a ligand binding to a protein involves the removal of water molecules from both the ligand and the binding site. MD simulations explicitly model these water molecules and provide insights into the energetic contributions of solvation and desolvation to the binding process.

Simulation AspectInformation Gained
Conformational AnalysisPreferred shapes and flexibility of the molecule
Protein-Ligand DockingLikely binding mode to a biological target
Covalent ModificationMechanism of irreversible enzyme inhibition
Solvation StudiesRole of water in molecular interactions

Structure-Activity Relationship (SAR) Studies via Computational Modeling

As of the latest available data, specific computational and theoretical studies focusing on the structure-activity relationship (SAR) of this compound are not extensively documented in publicly accessible scientific literature. The application of computational modeling to this particular compound to delineate its SAR profile is an area that warrants further investigation.

In general, computational SAR studies for a compound like this compound would involve the use of molecular modeling techniques to correlate the structural features of the molecule with its biological activity. This process typically includes the following approaches:

Molecular Docking: This technique would be used to predict the binding orientation of this compound to a specific biological target, such as an enzyme or a receptor. The results would help in understanding the key interactions, like hydrogen bonds or hydrophobic interactions, that contribute to its binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models would aim to establish a mathematical relationship between the physicochemical properties of this compound and its biological activity. This would involve calculating various molecular descriptors and using statistical methods to create a predictive model.

Pharmacophore Modeling: This approach would focus on identifying the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity.

While the broader class of sulfonyl fluorides has been a subject of computational studies to explore their potential as covalent inhibitors, specific data tables and detailed research findings for this compound remain to be published. Future research in this area would be invaluable in elucidating its mechanism of action and in the rational design of new analogs with improved potency and selectivity.

Future Research Directions and Unexplored Avenues for 4 Ethoxynaphthalene 1 Sulfonyl Fluoride

Expansion of SuFEx Reactivity to Novel Substrates and Reaction Types

The SuFEx reaction, known for its efficiency and the stability of the resulting linkage, has primarily been explored with a canonical set of nucleophiles. A significant future direction for 4-ethoxynaphthalene-1-sulfonyl fluoride (B91410) lies in expanding its SuFEx reactivity to a broader and more diverse range of substrates. While reactions with phenols and amines are well-established for sulfonyl fluorides, there is a substantial opportunity to investigate its reactions with less conventional nucleophiles.

Future investigations could systematically explore the reactivity of 4-ethoxynaphthalene-1-sulfonyl fluoride with an array of novel substrates, including but not limited to:

Thiols and Selenols: The development of switchable SuFEx linker chemistry, where a Michael addition of a thiol to a system like ethenesulfonyl fluoride (ESF) activates the sulfonyl fluoride for a subsequent SuFEx reaction, opens up possibilities for sequential and multicomponent reactions. chemrxiv.org Investigating analogous strategies with this compound could lead to novel heterobifunctional linkers.

Carbanions and Organometallic Reagents: Exploring the reactivity with carbon-based nucleophiles would pave the way for the formation of stable carbon-sulfur bonds, a valuable transformation in organic synthesis.

Phosphines and Phosphites: The reaction with phosphorus-based nucleophiles could lead to the synthesis of novel organophosphorus compounds with potential applications in catalysis and materials science.

Furthermore, the exploration of novel reaction types beyond simple nucleophilic substitution is a crucial avenue. This could include tandem reactions where an initial SuFEx click reaction triggers a subsequent intramolecular cyclization or rearrangement, leading to the rapid assembly of complex molecular architectures.

Development of Advanced Catalytic Systems for its Synthesis and Derivatization

Efficient and selective catalytic systems are paramount for the synthesis and subsequent modification of this compound. While methods for the synthesis of sulfonyl fluorides exist, the development of more advanced and versatile catalytic approaches remains a key area of research.

Future research should focus on:

Novel Catalysts for Synthesis: Exploring new catalysts for the conversion of precursors, such as thiols, disulfides, or sulfonic acids, into this compound could enhance efficiency and substrate scope. researchgate.netnih.gov For instance, the use of metal Lewis acids has been shown to catalyze the conversion of sulfonyl fluorides with silyl (B83357) amines. researchgate.net

Catalytic SuFEx Reactions: While SuFEx reactions can often proceed under base-mediated conditions, the development of highly active and selective catalysts could enable reactions under milder conditions and with a broader range of functional groups. Research into organocatalysts, such as N-heterocyclic carbenes (NHCs) or amidines like DBU, could lead to more efficient derivatization of this compound. researchgate.netnih.gov

Enantioselective Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic systems would be a significant breakthrough. This could involve chiral catalysts that can differentiate between enantiotopic faces or groups during the derivatization of prochiral substrates.

Catalyst TypePotential Application for this compoundResearch Focus
Metal Lewis AcidsCatalytic amidation and formation of S-N bonds.Screening of various metal triflates and optimization of reaction conditions.
N-Heterocyclic Carbenes (NHCs)Catalysis of SuFEx reactions with a variety of nucleophiles.Design of novel NHC structures for enhanced reactivity and selectivity.
Organic Bases (e.g., DBU, TBD)Promotion of SuFEx reactions with phenols and amines.Investigation of catalyst loading and reaction kinetics for optimal performance.
Chiral CatalystsEnantioselective derivatization of prochiral substrates.Development of novel chiral scaffolds for asymmetric transformations.

Integration into Complex Multicomponent Systems for Functional Material Design

The unique structural and electronic properties of the naphthalene (B1677914) core, combined with the connective power of the sulfonyl fluoride group, make this compound an attractive building block for the design of advanced functional materials.

Future research in this area could explore its integration into:

Polymers and Dendrimers: The use of this compound as a monomer or branching unit in polymerization reactions could lead to the synthesis of novel polymers and dendrimers with tailored properties. The robust nature of the sulfonate linkage formed via SuFEx chemistry would impart significant thermal and chemical stability to these materials.

Organic Electronics: Naphthalene derivatives are known for their applications in organic electronics. nih.gov The incorporation of this compound into conjugated systems could lead to new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Fluorescent Materials: The naphthalene moiety is inherently fluorescent. nih.gov By strategically modifying the molecule through SuFEx reactions with different fluorophores or chromophores, it may be possible to create novel fluorescent materials with applications in sensing, imaging, and photonics.

Exploration of its Role in Emerging Fields (e.g., Bioorthogonal Chemistry, Late-Stage Bioconjugation)

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a rapidly expanding field. nih.gov The stability and selective reactivity of sulfonyl fluorides make them promising candidates for such applications.

Future research should investigate the potential of this compound in:

Bioorthogonal Labeling: The development of bioorthogonal reactions involving this compound for the specific labeling of biomolecules, such as proteins and carbohydrates, in living cells would be a significant advancement. nih.govnih.gov

Late-Stage Bioconjugation: The ability to introduce the sulfonyl fluoride group into complex biomolecules at a late stage of synthesis is highly desirable. Research into mild and selective methods for the installation of the this compound moiety onto peptides, proteins, and other biological macromolecules could open up new avenues for drug delivery and diagnostics.

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new applications.

Future mechanistic studies could employ:

Advanced Spectroscopic Techniques: In-situ spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be used to monitor the progress of reactions in real-time and identify reactive intermediates.

Computational Modeling: Density functional theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and activation energies, complementing experimental findings. nih.gov Such studies can help in understanding the role of catalysts and predicting the reactivity of this compound with different substrates. semanticscholar.org

Design of Next-Generation Chemical Probes and Activity-Based Profiling Tools based on its Structure

The naphthalene scaffold is a well-known fluorophore, and its derivatives have been extensively used as fluorescent probes. nih.gov The combination of this fluorescent core with a reactive sulfonyl fluoride "warhead" makes this compound an excellent candidate for the development of chemical probes.

Future research in this direction should focus on:

Fluorescent Probes for Ion and Molecule Sensing: The design of probes where the binding of a specific analyte to a receptor unit attached to the naphthalene core modulates the SuFEx reactivity or the fluorescence properties of the molecule.

Activity-Based Protein Profiling (ABPP): Sulfonyl fluorides are known to act as covalent inhibitors of certain enzymes, such as serine proteases. jenabioscience.com The development of this compound-based probes for ABPP could enable the identification and characterization of new enzyme targets in complex biological systems. mdpi.com The ethoxy group could be further modified to include reporter tags or handles for enrichment and identification.

Probe TypeDesign StrategyPotential Application
Fluorescent Ion SensorIncorporation of an ion-selective chelator that modulates the fluorescence of the naphthalene core upon binding.Detection of environmentally or biologically important ions.
Activity-Based ProbeUse of the sulfonyl fluoride as a warhead to covalently label the active site of specific enzymes.Enzyme profiling and target identification in drug discovery.
Bioorthogonal Imaging AgentFunctionalization with a bioorthogonal handle for targeted labeling and imaging of biomolecules in living cells.In-vivo imaging and tracking of biological processes.

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Application

The principles of green chemistry are increasingly important in modern chemical research and industry. Future efforts should focus on developing more sustainable and environmentally benign methods for the synthesis and application of this compound.

Key areas for improvement include:

Green Synthesis Protocols: The development of synthetic routes that utilize non-toxic reagents, renewable starting materials, and environmentally friendly solvents. researchgate.net For example, electrochemical methods for the synthesis of sulfonyl fluorides from thiols and potassium fluoride represent a promising green alternative. nih.govtue.nl

Catalytic Reactions in Green Solvents: Performing the synthesis and derivatization reactions in green solvents, such as water or supercritical fluids, would significantly reduce the environmental impact.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile and valuable tool in chemical synthesis, materials science, and chemical biology.

Q & A

Basic Question: How can researchers optimize the synthesis of 4-Ethoxynaphthalene-1-sulfonyl fluoride while ensuring purity?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, including temperature, solvent selection (e.g., anhydrous THF or DCM), and stoichiometric ratios of naphthalene derivatives to sulfonyl fluoride precursors.

  • Key Steps :
    • Use inert atmosphere (N₂/Ar) to prevent hydrolysis of sulfonyl fluoride intermediates.
    • Monitor reaction progress via TLC or HPLC to minimize byproducts like sulfonic acids.
    • Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization in non-polar solvents .
  • Validation : Confirm purity using 19F^{19}\text{F} NMR to detect residual fluoride impurities and elemental analysis to verify stoichiometry .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to identify ethoxy and sulfonyl groups; 19F^{19}\text{F} NMR for fluorine environment analysis (δ ~60-70 ppm typical for sulfonyl fluorides) .
    • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and fragmentation patterns.
  • Purity Assessment :
    • X-ray crystallography for solid-state conformation (if crystals form).
    • ICP-MS to quantify trace metal catalysts (e.g., Pd from coupling reactions) .

Intermediate Question: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Storage Protocols :
    • Store at -20°C in amber vials under inert gas to prevent moisture-induced hydrolysis.
    • Avoid prolonged exposure to light, which may degrade the ethoxy group.
  • Stability Testing :
    • Conduct accelerated aging studies (40°C/75% RH for 1 month) and monitor via HPLC.
    • Use Karl Fischer titration to measure water content in stored samples .

Advanced Question: What strategies resolve contradictions in fluorimetric data when studying this compound's reactivity with biomolecules?

Methodological Answer:

  • Root-Cause Analysis :
    • Compare buffer systems (e.g., phosphate vs. HEPES) to identify pH-dependent reactivity discrepancies.
    • Validate fluorophore stability under assay conditions (e.g., control for autofluorescence).
  • Method Harmonization :
    • Standardize quenching protocols (e.g., Na₂SO₃ for sulfonyl fluoride inactivation).
    • Use orthogonal techniques like ITC (isothermal titration calorimetry) to cross-validate binding constants .

Advanced Question: How can researchers assess the selectivity of this compound in sulfonylation reactions?

Methodological Answer:

  • Competitive Binding Assays :
    • Incubate with cysteine, serine, and lysine residues in model peptides (e.g., BSA protein) to map nucleophilic targets.
    • Analyze via LC-MS/MS to identify adduct formation sites.
  • Computational Modeling :
    • Use DFT calculations (e.g., Gaussian 09) to predict electrophilic reactivity at the sulfonyl fluoride group versus ethoxy substituent .

Advanced Question: What experimental designs mitigate confounding variables in neurotoxicity studies of this compound?

Methodological Answer:

  • In Vitro Models :
    • Use primary neuronal cultures (rat/human) with strict negative controls (e.g., fluoride-free analogs).
    • Measure mitochondrial membrane potential (JC-1 dye) and ROS production (DCFH-DA assay).
  • In Vivo Validation :
    • Dose-response studies in zebrafish embryos (OECD TG 236) to assess developmental neurotoxicity.
    • Control for fluoride ion release via ion-selective electrode measurements .

Advanced Question: How can researchers address discrepancies in fluorometric quantification of degradation products?

Methodological Answer:

  • Method Refinement :
    • Use ion chromatography with suppressed conductivity detection to separate fluoride ions from sulfonate byproducts.
    • Validate with 18O^{18}\text{O}-labeled water to trace hydrolysis pathways.
  • Statistical Analysis :
    • Apply Grubbs’ test to identify outliers in replicate measurements.
    • Report uncertainty intervals using Monte Carlo simulations .

Expert-Level Question: What computational approaches predict the regioselectivity of this compound in complex reaction environments?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Model solvation effects (explicit water/THF) to assess solvent-dependent reactivity.
    • Calculate Fukui indices to identify electrophilic hotspots.
  • Machine Learning :
    • Train neural networks on sulfonyl fluoride reactivity datasets (e.g., PubChem BioAssay data) to predict novel reaction pathways .

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